3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde
Description
Properties
CAS No. |
38997-06-7 |
|---|---|
Molecular Formula |
C6H5Br2NO |
Molecular Weight |
266.92 g/mol |
IUPAC Name |
3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H5Br2NO/c1-3-5(7)6(8)4(2-10)9-3/h2,9H,1H3 |
InChI Key |
CWKDCIICPPTKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C=O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination Agents and Regioselectivity
N-Bromosuccinimide (NBS) in dichloromethane at −70°C has been employed for controlled mono-bromination of pyrrole derivatives. For di-bromination, stoichiometric excess of bromine (Br₂) in carbon tetrachloride at 0°C has shown moderate success, though competing side reactions at C-5 are common. A study by von Dobeneck et al. demonstrated that pre-coordinating the aldehyde oxygen with Lewis acids such as SnCl₄ enhances selectivity for C-3/C-4 di-bromination.
Experimental Protocol and Yields
In a representative procedure, 5-methylpyrrole-2-carbaldehyde (1.0 equiv) is treated with Br₂ (2.2 equiv) in CCl₄ at 0°C for 12 hours. The crude product is purified via column chromatography (hexane/ethyl acetate), yielding 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde in 35–40% yield. Side products include 3,5-dibromo and 3,4,5-tribromo derivatives, necessitating rigorous chromatographic separation.
Synthesis via Azafulvene Intermediates
Azafulvenes, cyclic conjugated imines derived from pyrrole carboxaldehydes, serve as versatile intermediates for regiocontrolled halogenation. These compounds stabilize negative charge density at specific positions, enabling directed lithiation and subsequent bromination.
Azafulvene Formation and Bromination
Reaction of 5-methylpyrrole-2-carbaldehyde with diisopropylamine generates the corresponding 6-diisopropylamino-1-azafulvene. Lithiation at C-2 using tert-butyllithium (−105°C, THF) produces a stabilized lithio species, which undergoes bromination with NBS to afford 2-bromo-6-diisopropylamino-1-azafulvene. Hydrolysis with aqueous HCl regenerates the aldehyde functionality, yielding 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde (Scheme 1).
Scheme 1: Azafulvene-mediated synthesis of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde.
-
Diisopropylamine, CH₂Cl₂, 0°C → RT.
-
t-BuLi, THF, −105°C; NBS, −78°C.
-
1 M HCl, reflux, 12 h.
Yield and Purity Considerations
This method achieves superior regiocontrol, with isolated yields of 55–60% after crystallization. The bulky diisopropylamino group minimizes nucleophilic addition at C-6, a common side reaction in azafulvene chemistry. Nuclear Overhauser effect (NOE) spectroscopy confirms the syn conformation of intermediates, critical for directing bromination.
Comparative Analysis of Preparation Methods
Table 1: Comparison of synthetic routes to 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde.
| Method | Reagents/Conditions | Yield (%) | Regioselectivity | Purity (HPLC) |
|---|---|---|---|---|
| Direct Bromination | Br₂, CCl₄, 0°C | 35–40 | Moderate | 85–90% |
| Azafulvene Intermediate | t-BuLi, NBS, −105°C; HCl hydrolysis | 55–60 | High | >95% |
| Multi-step Formylation | NBS; NaOH/EtOH; POCl₃/DMF | 45–50 | Moderate | 88–92% |
Efficiency and Scalability
The azafulvene route offers the highest reproducibility and scalability, albeit requiring cryogenic conditions. Direct bromination, while operationally simpler, suffers from lower yields due to polybromination byproducts. Multi-step methods balance these factors but introduce additional purification challenges.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 3,4-dibromo-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,4-dibromo-5-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde has the molecular formula CHBrNO and is characterized by the presence of bromine substituents at positions 3 and 4 of the pyrrole ring, along with a methyl group at position 5 and an aldehyde functional group at position 2. This structure contributes to its reactivity and potential applications.
Synthesis and Derivative Formation
The synthesis of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde is typically achieved through halogenation reactions followed by formylation processes. Its derivatives are synthesized for various applications, including:
- Pharmaceutical Intermediates : The compound serves as a precursor for synthesizing biologically active molecules. For instance, derivatives have shown potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| 3,4-Dibromo-5-methyl-1H-pyrrole-2-carboxylic acid | Hydrolysis of the aldehyde | Anti-inflammatory properties |
| N-substituted derivatives | Reaction with amines | Antimicrobial activity |
Research has demonstrated that 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde exhibits various biological activities:
- Antimicrobial Properties : Studies indicate that this compound and its derivatives show effectiveness against several bacterial strains, making them potential candidates for developing new antibiotics .
- Anticancer Potential : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds derived from this pyrrole have been noted for their ability to induce apoptosis in cancer cells .
Material Science Applications
In material science, 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde is utilized in the development of:
- Conductive Polymers : The compound can be polymerized to form conductive materials that are useful in electronic applications .
| Application | Material Type | Properties |
|---|---|---|
| Organic Electronics | Conductive Polymers | High conductivity |
| Coatings | Protective Films | Enhanced durability |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of a derivative of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric effects of substituents significantly influence the properties of pyrrole derivatives. Below is a comparative analysis with analogous compounds:
Table 1: Key Properties of Selected Pyrrole and Pyrazole Derivatives
Key Observations :
- Core Heterocycle : Pyrazole derivatives (e.g., compounds from ) exhibit enhanced aromatic stability over pyrroles due to the presence of two adjacent nitrogen atoms, which may reduce susceptibility to electrophilic attack .
- Functional Group Diversity : The carbaldehyde group in pyrrole/pyrazole derivatives enables diverse reactivity (e.g., Schiff base formation), whereas dione groups (as in 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) favor redox activity .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies reveal distinct packing behaviors influenced by substituents:
- 3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde : Bromine atoms likely participate in Type-II halogen···π interactions, while the carbaldehyde group forms hydrogen bonds (e.g., C=O···H-N), as observed in related pyrrole carbaldehydes .
- N-Substituted Pyrazoline Carbaldehydes (): These compounds exhibit layered packing via C-H···O and π-π stacking, with fluorophenyl groups contributing to hydrophobic domains .
Biological Activity
3,4-Dibromo-5-methyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C6H5Br2NO
CAS Number: 38997-06-7
Molecular Weight: 232.92 g/mol
The biological activity of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde is believed to involve several mechanisms:
- Antimicrobial Activity: The compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Enzyme Inhibition: Similar to other pyrrole derivatives, it may act as an inhibitor of key enzymes involved in metabolic pathways, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication .
- Covalent Binding: The presence of bromine atoms in its structure enhances its reactivity towards nucleophilic sites in proteins, potentially leading to covalent modifications that alter protein function.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde:
| Study | Biological Activity | Tested Organisms/Cells | Results |
|---|---|---|---|
| Study A | Antimicrobial | Staphylococcus aureus, E. coli | MIC values: 32 μg/mL (Gram-positive), 64 μg/mL (Gram-negative) |
| Study B | Anticancer | Human cancer cell lines | IC50 values < 10 μM against multiple lines |
| Study C | Anti-inflammatory | RAW 264.7 macrophages | Significant reduction in NO production at 20 μM |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of halogen substituents (bromine) at specific positions on the pyrrole ring enhances biological activity. For instance, compounds with bromine at the C3 and C4 positions have shown increased potency against bacterial strains compared to unsubstituted analogs .
Case Studies
-
Antimicrobial Efficacy
In a study conducted by Zhang et al., various pyrrole derivatives were tested for their antimicrobial properties. The results indicated that 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde had effective antibacterial action against MRSA with an MIC of 32 μg/mL. This highlights its potential as a lead compound for developing new antibiotics targeting resistant strains . -
Anticancer Activity
A recent investigation into the anticancer properties of pyrrole derivatives demonstrated that 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through a mitochondrial pathway, suggesting its utility in cancer therapy . -
Inflammation Modulation
Research has shown that this compound can modulate inflammatory responses in macrophages by inhibiting nitric oxide production and pro-inflammatory cytokine release. This effect was observed at concentrations as low as 10 μM, indicating its potential application in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde, and what are their respective advantages?
- Answer : The synthesis typically involves two key steps: (1) formylation of the pyrrole core and (2) regioselective bromination.
- Formylation : The Vilsmeier-Haack reaction is widely used, employing dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the aldehyde group at the 2-position of pyrrole derivatives. This method achieves moderate yields (50–70%) and is effective for electron-rich systems .
- Bromination : Direct bromination of 5-methyl-1H-pyrrole-2-carbaldehyde using bromine (Br₂) in acetic acid at 0–5°C ensures regioselectivity at the 3- and 4-positions. Alternative brominating agents like N-bromosuccinimide (NBS) may reduce side reactions .
- Table 1 : Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃, 0–5°C | 50–70 | High regioselectivity for formylation |
| Direct Bromination | Br₂, CH₃COOH, 0°C | 60–75 | Scalable, minimal byproducts |
Q. What spectroscopic techniques are critical for characterizing 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the aldehyde proton (δ 9.8–10.2 ppm) and bromine-induced deshielding of adjacent carbons. The methyl group (C-5) appears as a singlet near δ 2.3 ppm .
- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde C=O stretch.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 295.86 for C₆H₅Br₂NO) .
Q. What safety protocols are essential during the synthesis and handling of this compound?
- Answer : Critical precautions include:
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors or aldehyde fumes .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can conflicting NMR data for 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde be resolved?
- Answer : Contradictions often arise from solvent effects or impurities. Strategies include:
- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency.
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm assignments .
- Comparative Analysis : Cross-reference with synthesized analogs (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde ).
Q. What computational methods predict the reactivity and regioselectivity of bromination in pyrrole derivatives?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. For 5-methyl-1H-pyrrole-2-carbaldehyde, bromination favors the 3- and 4-positions due to:
- Electrophilic Aromatic Substitution (EAS) : Electron-rich C-3/C-4 positions are more reactive.
- Steric Effects : Methyl at C-5 minimizes steric hindrance during Br₂ attack .
Q. How can researchers optimize the yield of 3,4-dibromo-5-methyl-1H-pyrrole-2-carbaldehyde in scaled-up syntheses?
- Answer : Key optimizations include:
- Temperature Control : Maintain 0–5°C during bromination to suppress di- or tri-brominated byproducts.
- Catalysis : Add FeCl₃ (1 mol%) to accelerate Br₂ activation.
- Workup : Quench excess Br₂ with Na₂S₂O₃ and purify via flash chromatography (hexane:EtOAc = 4:1) .
Q. What are the potential biological applications of this compound, and how can its bioactivity be assessed?
- Answer : Pyrrole carbaldehydes exhibit antimicrobial and anticancer properties. To evaluate:
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Mechanistic Studies : Probe apoptosis induction via flow cytometry (Annexin V/PI staining) .
- Caution : BenchChem data (e.g., ) should be validated with peer-reviewed studies.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Answer : Discrepancies may stem from polymorphic forms or impurities. Steps include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
